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molecular formula C9H14O3 B1347601 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one CAS No. 702-69-2

7-Methyl-1,4-dioxaspiro[4.5]decan-8-one

Cat. No. B1347601
M. Wt: 170.21 g/mol
InChI Key: AFCOTJOAYFEMMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08431569B2

Procedure details

To a stirred solution of LHMDS (1.0 M in THF, 2.1 L, 2.1 mol) at −60° C. was added 1,4-dioxaspiro[4.5]decan-8-one (300 g, 1.9 mol) in DMF (1.2 L) slowly via an addition funnel while maintaining the reaction temperature below −60° C. The reaction mixture was allowed to stir at −60° C. for 1.5 h, and treated with MeI (286 g, 2.0 mol) via an addition funnel. The reaction mixture was allowed to warm to room temperature over 3 h, and treated with half-saturated ammonium chloride solution (2 L). The mixture was diluted with MTBE (2 L), washed with water (×3), dried (magnesium sulfate), and concentrated. The residue was azeotroped with isooctane (500 mL×2), and recrystallized from isooctane to afford the title compound. 1H NMR (400 MHz, CDCl3) δ 4.05-3.95 (m, 4H); 2.70 (m, 1H); 2.61 (dtd, 1H); 2.33 (ddd, 1H); 2.10-1.97 (m, 2H); 1.92 (dt, 1H); 1.68 (t, 1H); 1.00 (d, 3H).
Name
Quantity
2.1 L
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
286 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[O:11]1[C:15]2([CH2:20][CH2:19][C:18](=[O:21])[CH2:17][CH2:16]2)[O:14][CH2:13][CH2:12]1.[CH3:22]I.[Cl-].[NH4+]>CN(C=O)C.CC(OC)(C)C>[CH3:22][CH:19]1[C:18](=[O:21])[CH2:17][CH2:16][C:15]2([O:14][CH2:13][CH2:12][O:11]2)[CH2:20]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
2.1 L
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
300 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)=O
Name
Quantity
1.2 L
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
286 g
Type
reactant
Smiles
CI
Step Three
Name
Quantity
2 L
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
2 L
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
to stir at −60° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature below −60° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 3 h
Duration
3 h
WASH
Type
WASH
Details
washed with water (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was azeotroped with isooctane (500 mL×2)
CUSTOM
Type
CUSTOM
Details
recrystallized from isooctane

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC1CC2(OCCO2)CCC1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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